1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
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Overview
Description
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H15N3O2S It is known for its unique structure, which includes a piperidine ring attached to a pyridazine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the reaction of a suitable amine with a carbonyl compound.
Industrial Production Methods
Industrial production of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Properties
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQGUSDJPKDLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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